![molecular formula C14H21N3OS B3837288 2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide](/img/structure/B3837288.png)
2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide
Overview
Description
2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide, also known as AZTH, is a chemical compound that has gained attention in the scientific community due to its potential uses in research.
Scientific Research Applications
2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to have potential uses in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential anti-cancer properties, as well as its ability to inhibit certain enzymes and receptors in the body.
Mechanism of Action
The mechanism of action of 2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide is not fully understood, but it is believed to work by binding to specific enzymes and receptors in the body, leading to changes in cellular signaling pathways. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects, including anti-cancer activity, inhibition of certain enzymes and receptors, and modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and to be able to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide in lab experiments is its ability to selectively target specific enzymes and receptors, allowing for more precise and targeted research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research involving 2-(1-azocanyl)-N'-(3-thienylmethylene)acetohydrazide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-14(16-15-10-13-6-9-19-12-13)11-17-7-4-2-1-3-5-8-17/h6,9-10,12H,1-5,7-8,11H2,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBHBOUKJIVJD-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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